(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol
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Overview
Description
“(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyridin-2-yl group attached to a tetramethyl-1,3,2-dioxaborolan-2-yl group . The exact crystallographic data is not available in the search results.Chemical Reactions Analysis
This compound can potentially undergo various chemical reactions. For instance, similar compounds have been used in borylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Physical And Chemical Properties Analysis
This compound is typically a colorless oily substance at room temperature . It has a molecular weight of 204.07 and a density of 0.99±0.1 g/cm3 . The melting point is 27-31°C and the boiling point is 130°C/20mmHg .Scientific Research Applications
It serves as an intermediate in the synthesis of boric acid ester compounds, which have applications in crystallography and conformational analysis. These compounds are synthesized through substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures are also studied using density functional theory (DFT) (Huang et al., 2021).
It's used in the synthesis of organic compounds like methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, which are analyzed for their physicochemical properties and molecular electrostatic potentials (Huang et al., 2021).
This compound is instrumental in the preparation of materials for crystal structure and DFT studies, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, which is a raw substitute material for the title compound (Liao et al., 2022).
It also finds use in the field of combinatorial chemistry as a bifunctional building block. The structural differences in its derivatives, such as 2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, are analyzed to understand their varying chemical reactivity and stability (Sopková-de Oliveira Santos et al., 2003).
It is involved in the Pd-catalyzed borylation of arylbromides, leading to the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, which are useful in various organic reactions (Takagi & Yamakawa, 2013).
Its derivatives are used in catalytic enantioselective borane reduction processes, which have implications in organic synthesis and the creation of chiral compounds (Huang, Ortiz-Marciales, & Hughes, 2011).
properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-5-6-14-10(7-9)8-15/h5-7,15H,8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOGMZZLSXEKIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20676943 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanol | |
CAS RN |
1314135-84-6 |
Source
|
Record name | [4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20676943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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